An In-depth Technical Guide to the Chemical Properties and Potential Applications of 6-Amino-5-methylpyridin-3-ol
An In-depth Technical Guide to the Chemical Properties and Potential Applications of 6-Amino-5-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties, potential synthesis, and likely biological significance of the heterocyclic compound 6-Amino-5-methylpyridin-3-ol. While experimental data for this specific molecule is limited in publicly available literature, this document compiles predicted properties, information on closely related analogs, and proposes a synthetic pathway and mechanism of action based on current chemical and pharmacological research. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development interested in the therapeutic potential of novel aminopyridine scaffolds.
Introduction
6-Amino-5-methylpyridin-3-ol is a substituted pyridine derivative. The aminopyridinol scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Related compounds, such as derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol, have demonstrated potential as antiangiogenic agents and inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in cancer therapy.[1][2][3][4][5][6] This guide aims to consolidate the available information on 6-Amino-5-methylpyridin-3-ol and provide a forward-looking perspective on its potential applications in drug discovery.
Chemical Properties
Table 1: General Information
| Property | Value | Source |
| IUPAC Name | 6-amino-5-methylpyridin-3-ol | N/A |
| CAS Number | 193746-18-8 | [7] |
| Molecular Formula | C₆H₈N₂O | [7] |
| Molecular Weight | 124.14 g/mol | [7] |
| Canonical SMILES | CC1=C(N)N=CC(O)=C1 | N/A |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XlogP | 0.5 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 124.063663 g/mol | PubChem |
| Monoisotopic Mass | 124.063663 g/mol | PubChem |
| Topological Polar Surface Area | 58.3 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
Note: The values in Table 2 are computationally predicted and have not been experimentally verified.
Spectral Data (Predicted)
While experimental spectra for 6-Amino-5-methylpyridin-3-ol are not available, predicted mass spectrometry data from PubChem suggests the following characteristic peaks:
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 125.0710 |
| [M+Na]⁺ | 147.0529 |
| [M-H]⁻ | 123.0564 |
Proposed Synthesis
A plausible synthetic route for 6-Amino-5-methylpyridin-3-ol can be devised based on established methods for the synthesis of related aminopyridines, such as the Buchwald-Hartwig amination .[1][3][6] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.
A potential synthetic workflow is outlined below:
Experimental Protocol (Proposed)
The following is a generalized, proposed experimental protocol based on the Buchwald-Hartwig amination of aryl halides. This protocol would require optimization for the specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add 6-bromo-5-methylpyridin-3-ol (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), a suitable phosphine ligand like BINAP (0.02-0.10 eq), and a base such as sodium tert-butoxide (1.2-2.0 eq).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add the ammonia source, for example, benzophenone imine (1.2 eq), followed by an anhydrous solvent like toluene.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 6-Amino-5-methylpyridin-3-ol. If benzophenone imine is used, a subsequent hydrolysis step with an acid would be required to deprotect the amino group.
Potential Biological Activity and Drug Development Applications
While 6-Amino-5-methylpyridin-3-ol has not been extensively studied, its structural similarity to known bioactive molecules suggests it may be a valuable scaffold for drug discovery.
FGFR4 Inhibition
Derivatives of aminopyridinols have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][4][5] The FGF19-FGFR4 signaling pathway is a known driver of hepatocellular carcinoma (HCC) and other cancers.[8][9][10] Overexpression of FGF19 and FGFR4 is correlated with poor prognosis in several cancer types.[8]
FGFR4 inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing the downstream signaling cascade that promotes cell proliferation, survival, and migration.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Reactome | Signaling by FGFR4 [reactome.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Amino-5-methylpyridin-3-ol - CAS:193746-18-8 - Sunway Pharm Ltd [3wpharm.com]
- 8. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
